N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide
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Overview
Description
N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is a complex organic compound that features a thiophene ring, an acetamido group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetamido Group Introduction: The acetamido group is introduced by reacting the thiophene derivative with acetic anhydride in the presence of a base such as pyridine.
Phenyl Ring Attachment: The phenyl ring is attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The thiophene ring makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and protein binding.
Mechanism of Action
The mechanism of action of N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)acetamide: Similar structure but lacks the phenyl ring.
N-methyl-2-{4-[2-(furan-2-yl)acetamido]phenyl}acetamide: Similar structure but contains a furan ring instead of a thiophene ring.
Properties
IUPAC Name |
N-methyl-2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-16-14(18)9-11-4-6-12(7-5-11)17-15(19)10-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYTYCIVOBKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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